

Application Notes and Protocols for Dichlorinated Ethyl Esters as Chemical Intermediates

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Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

Cat. No.: B15430085

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A Note on Nomenclature: The specific chemical intermediate, **Ethyl 2,4-dichlorooctanoate**, is not readily described in the available scientific literature. However, two closely related and synthetically valuable dichlorinated ethyl esters are well-documented: Ethyl 6,8-dichlorooctanoate and Ethyl 2,4-dichloroacetoacetate. This document will provide detailed application notes and protocols for these two compounds, which are likely of interest to researchers and professionals in drug development and organic synthesis.

Part 1: Ethyl 6,8-dichlorooctanoate

Ethyl 6,8-dichlorooctanoate is a significant intermediate, primarily recognized for its crucial role in the synthesis of Lipoic Acid, a potent antioxidant with numerous therapeutic applications.[1] [2][3]

Physicochemical Data



Property	Value	Reference
CAS Number	1070-64-0	[1]
Molecular Formula	C10H18Cl2O2	[4]
Molecular Weight	241.15 g/mol	[4]
Boiling Point	172-176 °C at 5 mmHg	[5][6]
Density	1.107 g/mL at 25 °C	[7]
Refractive Index	n20/D 1.462	[7]
Purity	Typically >95%	[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,8-dichlorooctanoate from Ethyl 6-hydroxy-8-chlorooctanoate

This protocol describes the chlorination of the hydroxyl group of ethyl 6-hydroxy-8-chloroctanoate using bis(trichloromethyl) carbonate (triphosgene).

Materials:

- Ethyl 6-hydroxy-8-chlorooctanoate
- N,N-dimethylformamide (DMF)
- Bis(trichloromethyl) carbonate
- Toluene
- Alkaline solution (e.g., sodium bicarbonate solution)
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel)
- · Magnetic stirrer and heating mantle



- Ice-water bath
- Rotary evaporator
- Vacuum distillation setup

Procedure:[9]

- In a 250 mL three-necked flask equipped with a thermometer, a reflux condenser, and a
 mechanical stirrer, dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g
 (240 mmol) of N,N-dimethylformamide.
- Prepare a solution of 20.2 g (68 mmol) of bis(trichloromethyl) carbonate in 40 g of toluene.
- Cool the flask containing the ethyl 6-hydroxy-8-chlorooctanoate solution in an ice-water bath with stirring.
- Slowly add the bis(trichloromethyl) carbonate solution dropwise to the cooled reaction mixture.
- After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.
- Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.
- Remove the solvent under atmospheric pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation, collecting the fraction at 172-176 °C and a vacuum of 5 mmHg.

Expected Yield: 90.6% with a purity of 98.1%.[9]

Protocol 2: Application of Ethyl 6,8-dichlorooctanoate in the Synthesis of Ethyl Lipoate

This protocol outlines the formation of the dithiolane ring to produce ethyl lipoate, a direct precursor to lipoic acid.[10]

Materials:



- Ethyl 6,8-dichlorooctanoate
- Sulfur
- · Tetrabutylammonium bromide
- Sodium sulfide solution
- Water
- Standard laboratory glassware for organic synthesis

Procedure:[10]

- In a reaction vessel, add ethyl 6,8-dichlorooctanoate, sulfur, and tetrabutylammonium bromide to a water solvent.
- Raise the temperature of the mixture to 82 °C.
- Slowly add a sodium sulfide solution to the heated mixture.
- Allow the reaction to proceed for 5 hours.
- After the reaction is complete, lower the temperature to 65 °C and let the mixture stand for approximately 60 minutes to allow for phase separation.
- Separate the layers to obtain the crude ethyl lipoate.

Further hydrolysis of the ethyl lipoate will yield lipoic acid.

Visualizations



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Caption: Synthesis of Ethyl 6,8-dichlorooctanoate.



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Caption: Pathway to Lipoic Acid from Ethyl 6,8-dichlorooctanoate.

Part 2: Ethyl 2,4-dichloroacetoacetate

Ethyl 2,4-dichloroacetoacetate is a versatile chemical intermediate used in the synthesis of more complex molecules and fine chemicals.[11][12]

Physicochemical Data

Property	Value	Reference
CAS Number	88-00-6	[12]
Molecular Formula	C ₆ H ₈ Cl ₂ O ₃	[12]
Molecular Weight	199.03 g/mol	[12]
Density	1.315 g/cm ³	[12]
Appearance	Colorless Clear Liquid	[11]
Purity	Min. 95%	[11]

Experimental Protocols

Protocol 3: Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate

While a direct protocol for Ethyl 2,4-dichloroacetoacetate was not detailed in the search results, a common precursor is Ethyl 2-chloroacetoacetate. Further chlorination would be required to obtain the desired product. The following is a protocol for the mono-chlorinated species.

Materials:



- Ethyl acetoacetate
- Sulfuryl chloride
- Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis
- · Magnetic stirrer
- · Ice-water bath
- Rotary evaporator

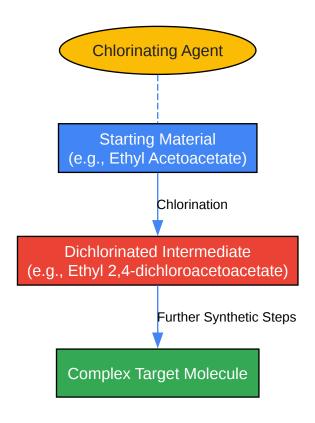
Procedure:[13]

- In a reaction flask, dissolve 10 g (76.9 mmol) of ethyl acetoacetate in 100 ml of dichloromethane.
- Cool the solution to 0 °C in an ice-water bath.
- Add 11.3 g (84 mmol) of sulfuryl chloride dropwise over 30 minutes.
- After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
- Wash the reaction solution with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.



Note: To synthesize Ethyl 2,4-dichloroacetoacetate, further optimization of the chlorinating agent stoichiometry and reaction conditions would be necessary. This may involve using a larger excess of the chlorinating agent and potentially elevated temperatures, which could lead to the formation of other polychlorinated byproducts.[14]

Visualizations



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Caption: General workflow for using a dichlorinated intermediate.

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Methodological & Application





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